molecular formula C13H11NO B3357455 5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one CAS No. 73217-23-9

5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one

Cat. No.: B3357455
CAS No.: 73217-23-9
M. Wt: 197.23 g/mol
InChI Key: SUNWNQJSXAFHKB-UHFFFAOYSA-N
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Description

5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one is a chemical compound featuring a benzoazepinone core structure, which has been identified as a promising scaffold in modern medicinal chemistry for the development of novel therapeutics. This specific ring system has gained significant research interest following its discovery through advanced virtual screening and core-hopping strategies aimed at identifying new potent and selective kinase inhibitors . The benzoazepinone core is a key structural component in a novel series of potent and selective Rho-associated protein kinase (ROCK) inhibitors . ROCK kinases are crucial regulators of cellular functions like actin cytoskeleton organization and smooth muscle contraction, and are implicated in pathological conditions including pulmonary hypertension, glaucoma, cardiovascular diseases, and cancer . Researchers value this scaffold for its ability to mimic other hinge-binding groups and form extensive, productive interactions within the ATP-binding cavity of kinases, contributing to high biochemical potency . The exploration of this core, particularly through the introduction of specific charged groups on the terminal aromatic moiety, has led to compounds exhibiting sub-nanomolar potencies in biochemical and cellular assays, as well as remarkable selectivity over closely related kinases like PKA . This makes this compound a valuable building block for researchers in drug discovery, particularly for those investigating new treatments for a wide range of disorders through the modulation of the RhoA/ROCK signalling pathway. The product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,11-dihydropyrrolo[1,2-b][2]benzazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13-8-10-4-1-2-5-11(10)9-14-7-3-6-12(13)14/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNWNQJSXAFHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN3C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503341
Record name 5,10-Dihydro-11H-pyrrolo[1,2-b][2]benzazepin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73217-23-9
Record name 5,10-Dihydro-11H-pyrrolo[1,2-b][2]benzazepin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a transition-metal-free strategy can be employed, where the pyrrole ring is coupled with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. These intermediates are then reacted with propargylamine to form N-propargylenaminones, which undergo intramolecular cyclization to yield the desired compound .

Chemical Reactions Analysis

5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one can undergo various chemical reactions, including:

Scientific Research Applications

5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The table below highlights key structural differences and similarities between 5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one and its analogs:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Activities References
This compound Benzo[e]pyrrolo[1,2-a]azepine Ketone (C11), unsaturated azepine ring Not explicitly reported N/A
(S)-1,2,3,11a-tetrahydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H)-dione (1) Benzo[e]pyrrolo[1,2-a][1,4]diazepine Dione (C5, C11), saturated diazepine ring Cytotoxic potential (inferred)
(S,E)-11-(propylimino)-1,2,3,10,11,11a-hexahydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-5-one (3) Benzo[e]pyrrolo[1,2-a][1,4]diazepine Propylimino (C11), ketone (C5) Enhanced lipophilicity
Pyrrolo[1,2-a]quinazoline derivatives (e.g., 1 in ) Pyrrolo[1,2-a]quinazoline Varies (e.g., hetaryl substituents) Analgesic, antihypertensive, CNS effects
Pyrrolo(1,2-a)pyrazine-1,4-dione (PPDH) (6 in ) Pyrrolo[1,2-a]pyrazine Dione (C1, C4), hexahydro scaffold Antibacterial, anti-inflammatory
Portulacatone A (1 in ) Benzo[d]pyrrolo[1,2-a]azepine Methyl carboxylate (C3), oxo (C11) Anti-inflammatory

Key Observations :

  • Ring Size and Saturation: The target compound’s seven-membered azepine ring contrasts with diazepine (two nitrogen atoms) in analogs like (1) and (3).
  • Functional Groups: The ketone at C11 in the target compound is shared with portulacatone A , but substituents like diones (e.g., (1)) or imino groups (e.g., (3)) alter reactivity and solubility.

Pharmacological and Physicochemical Properties

  • Lipophilicity: Propylimino-substituted (3) and alkylated PPDHMP exhibit higher lipophilicity, improving membrane permeability.
  • Chirality : Compounds like (5) and (6) (–5) are synthesized enantioselectively, suggesting stereochemistry impacts activity .
  • Thermodynamic Stability : Diones (e.g., (1) ) and hexahydro scaffolds (e.g., PPDH ) may enhance stability under physiological conditions.

Biological Activity

5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one (CAS No. 73217-23-9) is a compound belonging to the class of pyrrolo[1,2-a]azepines, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis, and potential therapeutic applications.

  • Molecular Formula : C13H11NO
  • Molecular Weight : 197.23 g/mol
  • CAS Number : 73217-23-9

Anticancer Properties

Research indicates that compounds within the pyrrolo[1,2-a]azepine class exhibit significant anticancer activity. A study highlighted the cytotoxic effects of various derivatives against human cancer cell lines. The compound's structural features contribute to its ability to interact with DNA and inhibit tumor growth.

CompoundCell Line TestedIC50 (μM)
This compoundHCT-11616.19 ± 1.35
This compoundMCF-717.16 ± 1.54

These findings suggest a promising potential for this compound in cancer therapy, particularly in targeting specific tumor types.

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological properties. Pyrrolo[1,2-a]azepines have shown efficacy as anticonvulsants and anxiolytics. A recent study evaluated the anticonvulsant activity of various derivatives using established seizure models:

  • Maximal Electroshock Seizure (MES) Test
  • Subcutaneous Pentylentetrazole (scPTZ) Test

The results indicated that certain derivatives exhibited superior anticonvulsant activity compared to standard treatments like ethosuximide.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with the GABA receptor complex. Docking studies have shown that this compound can bind effectively to the GABA_A receptor, enhancing its inhibitory action on neuronal excitability.

Case Study 1: Anticancer Efficacy

In a controlled study involving several pyrrolo[1,2-a]azepine derivatives, researchers observed that compounds with specific substitutions on the azepine ring exhibited enhanced cytotoxicity against various cancer cell lines. The study concluded that modifications to the chemical structure could lead to improved therapeutic agents for cancer treatment.

Case Study 2: Neuropharmacological Evaluation

A series of experiments assessed the anxiolytic and anticonvulsant properties of pyrrolo[1,2-a]azepines in animal models. Results indicated that these compounds significantly reduced seizure frequency and severity while also exhibiting anxiolytic effects comparable to established benzodiazepines.

Q & A

Q. What computational methods predict its metabolic pathways and potential toxicity?

  • Methodological Answer :
  • QSAR Models : Train on datasets like Tox21 to predict hepatic CYP450 metabolism.
  • MD Simulations : Simulate liver microsome interactions using GROMACS.
  • AdmetSAR : Estimate Ames test positivity and hERG channel inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one
Reactant of Route 2
5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one

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